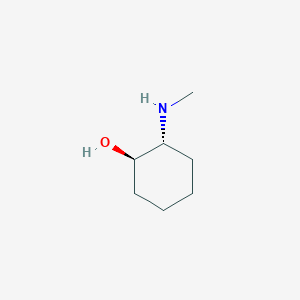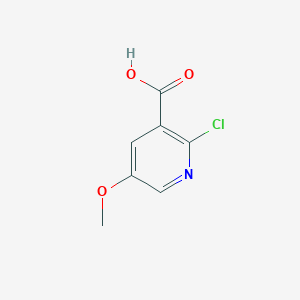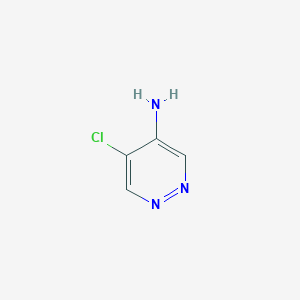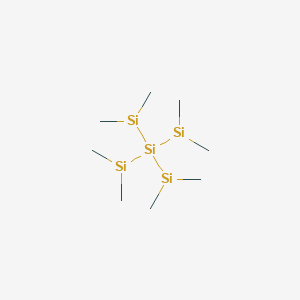
5-クロロ-1,6-ナフチリジン
概要
説明
5-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system consisting of two pyridine rings
科学的研究の応用
5-Chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
5-Chloro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications . It has been found to have anticancer properties , and it is known to target several key proteins in cancer cells . For instance, it has been reported to inhibit the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in cancer cells .
Mode of Action
The mode of action of 5-Chloro-1,6-naphthyridine involves its interaction with its targets, leading to changes in the cellular processes. For example, when 5-Chloro-1,6-naphthyridine binds to the MET receptor, it inhibits the receptor’s activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells .
Biochemical Pathways
5-Chloro-1,6-naphthyridine affects several biochemical pathways. Its primary effect is the inhibition of the MET receptor, which disrupts the signaling pathways that promote cell proliferation and survival . This disruption can lead to the death of cancer cells . Additionally, 5-Chloro-1,6-naphthyridine may also affect other pathways related to inflammation and oxidative stress .
Result of Action
The primary result of the action of 5-Chloro-1,6-naphthyridine is the death of cancer cells . By inhibiting the MET receptor, 5-Chloro-1,6-naphthyridine disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells .
生化学分析
Cellular Effects
5-Chloro-1,6-naphthyridine and its derivatives have been found to exhibit a variety of cellular effects, particularly in the context of cancer cell lines .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired naphthyridine scaffold . Another method includes the use of Grignard reagents, where 5-chloro-1,6-naphthyridine is synthesized via cobalt-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of 5-Chloro-1,6-naphthyridine typically involves large-scale synthesis using eco-friendly and cost-effective methods. These may include microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent reactions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 5-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as thiols to form sulfides.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents to modify the functional groups on the naphthyridine ring.
Cyclization Reactions: Formation of complex ring structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, bases such as sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
類似化合物との比較
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Comparison: 5-Chloro-1,6-naphthyridine is unique due to its specific substitution pattern and biological activity. Compared to other naphthyridines, it exhibits distinct pharmacological properties, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
5-chloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAOVVFKLPOPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480355 | |
| Record name | 5-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-32-2 | |
| Record name | 5-Chloro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














